N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core. Key structural attributes include:
- 3-Nitrobenzyl group: An electron-withdrawing nitro moiety that may influence electronic distribution and binding interactions.
This compound is hypothesized to exhibit unique physicochemical properties due to its substituents, such as moderate lipophilicity (from the bromine and methyl groups) and reduced solubility in polar solvents (due to the nitro group).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c1-13-10-15(7-8-18(13)21)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(11-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORHTHPBKWDKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyridine core, which is known for its pharmacological versatility. The presence of the bromine and nitro substituents enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrN3O3 |
| Molecular Weight | 396.24 g/mol |
| LogP (Partition Coefficient) | 4.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds in the dihydropyridine class. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives typically range from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties .
Anticancer Properties
Compounds structurally related to this compound have displayed promising anticancer activity. For example, certain derivatives have been tested in vivo, demonstrating complete tumor stasis in human gastric carcinoma xenograft models following oral administration . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Mutagenicity Studies
The mutagenic potential of this compound has been evaluated through various assays. It has been classified as a strong positive in the Ames test, indicating that it may pose genetic risks under certain conditions . This aspect necessitates careful consideration in therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A series of compounds based on the dihydropyridine framework were synthesized and evaluated for their antimicrobial properties. The most active derivative showed an MIC of 0.22 μg/mL against Staphylococcus aureus, demonstrating the potential for developing new antibiotics from this chemical class .
- Anticancer Screening : In a preclinical study involving gastric cancer models, a derivative exhibited significant tumor inhibition when administered orally, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit Met kinase activity, which is crucial for cancer cell growth and survival.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br Site)
The bromine atom at the 4-position of the phenyl ring undergoes substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Evidence Source |
|---|---|---|---|
| Bromine substitution | KOH/EtOH, 80°C | Hydroxy derivative | |
| CuCN/DMF, 120°C | Cyano-substituted analog |
This reactivity is attributed to the electron-withdrawing nitro and amide groups, which activate the aromatic ring toward nucleophilic attack. Steric hindrance from the 3-methyl group may influence regioselectivity.
Nitro Group Reduction
The 3-nitrobenzyl substituent is reducible to an amine under catalytic hydrogenation:
| Reduction Method | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12h | 3-Aminobenzyl derivative | |
| Na₂S₂O₄ | H₂O/EtOH, 60°C | Intermediate hydroxylamine |
The resulting amine can participate in diazotization or form Schiff bases, expanding derivatization potential .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product | Key Observation |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 8h | 3-Carboxylic acid derivative | Partial decomposition |
| Basic (NaOH) | 2M NaOH, 70°C, 6h | Corresponding carboxylate salt | Higher yield |
The reaction preserves the dihydropyridine core while modifying the carboxamide’s electronic profile.
Tautomerization and Hydrogen Bonding
The compound adopts a keto-amine tautomeric form (vs. hydroxy-pyridine) due to intramolecular N–H···O hydrogen bonding between the amide and carbonyl groups:
| Interaction Type | Bond Length (Å) | Angle (°) | Structural Impact |
|---|---|---|---|
| N1–H1···O2 | 1.90 | 144 | Stabilizes planar conformation |
| N2–H2A···O2 | 1.91 | 171 | Forms inversion dimers in crystals |
This tautomerization influences reactivity by stabilizing the lactam structure and modulating electron distribution .
Synthetic Routes and By-Product Formation
The compound is synthesized via amide coupling between 2-chloronicotinic acid and 3-bromo-3-methylaniline:
| Step | Reactants | Conditions | Key By-Product |
|---|---|---|---|
| 1 | 2-Chloronicotinic acid + | Pyridine/H₂O, reflux | Chlorinated analogs (e.g., |
| 3-bromo-3-methylaniline | N-(3-chloro-2-methylphenyl variant) |
Crystallographic data (triclinic, P1 space group) confirm the near-planar arrangement of aromatic rings (dihedral angle: 8.38°) critical for π-conjugation .
Hypothesized Reactions
Theoretical pathways supported by analogous systems:
| Reaction | Expected Outcome | Potential Application |
|---|---|---|
| Suzuki-Miyaura coupling | Biaryl derivatives | Drug candidate diversification |
| Photochemical cyclization | Polycyclic lactams | Material science applications |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on substituent masses; solubility trends inferred from functional group chemistry.
Substituent Effects on Physicochemical Properties
- Halogen vs. Nitro Groups: The target compound’s bromine atom increases molecular weight and lipophilicity compared to the chloro-substituted analogue in .
- Nitro vs. Methoxy Groups : The 3-nitrobenzyl group in the target compound reduces solubility relative to methoxy-substituted analogues (e.g., ), where electron-donating methoxy groups improve solubility in polar organic solvents.
- Aromatic Systems: The biphenyl group in introduces a planar aromatic system, favoring π-π interactions absent in the target compound’s mono-aromatic substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
